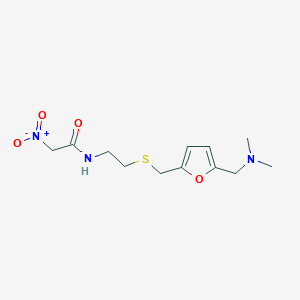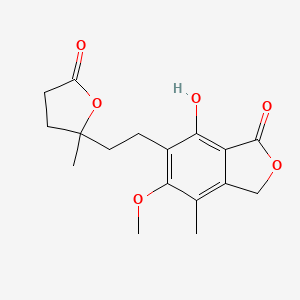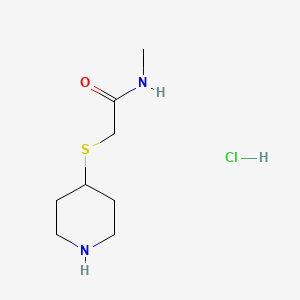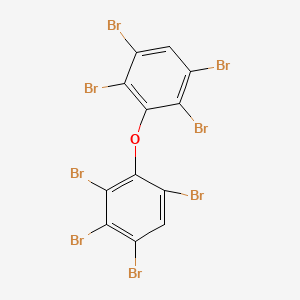
3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide
Overview
Description
3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide (CFPCA) is a novel chemical compound that has recently been studied for its potential applications in scientific research. CFPCA is an organic molecule with a molecular weight of 277.6 g/mol and a melting point of 167.5°C. It is a stable, white crystalline solid that is soluble in organic solvents. CFPCA has been used in a variety of scientific research applications, including drug design, enzyme inhibition, and medicinal chemistry.
Scientific Research Applications
3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide has been studied for its potential applications in a variety of scientific research fields. It has been used as a model compound to study enzyme inhibition, drug design, and medicinal chemistry. 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide has also been used as a ligand for studying protein-ligand interactions, such as those between enzymes and their substrates. Additionally, 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide has been used to study the effects of various environmental factors on enzyme activity.
Mechanism Of Action
3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide has been studied for its potential to inhibit the activity of certain enzymes. The mechanism by which 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide inhibits enzymes is not yet fully understood. However, it is believed to involve the binding of 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide to the active site of the enzyme, which then blocks the enzyme from binding to its substrate and prevents the enzyme from catalyzing its reaction.
Biochemical And Physiological Effects
3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide has been shown to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs.
Advantages And Limitations For Lab Experiments
3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide has several advantages for use in laboratory experiments. It is a stable, white crystalline solid that is soluble in organic solvents, making it easy to handle and store. Additionally, it is relatively inexpensive and can be synthesized from commercially available reagents. However, 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide does have some limitations for use in laboratory experiments. It is not a highly active inhibitor of enzymes, and its effects on biochemical and physiological processes are not yet fully understood.
Future Directions
There are a number of potential future directions for the study of 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide. Further research could be conducted to understand the mechanism by which 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide inhibits enzymes, as well as its effects on biochemical and physiological processes. Additionally, further studies could be conducted to explore the potential applications of 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide in drug design and medicinal chemistry. Finally, 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide could be studied for its potential to inhibit other enzymes and its potential toxicity in vivo.
properties
IUPAC Name |
3-[(5-chloro-2-fluorobenzoyl)amino]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN4O2/c13-6-1-2-8(14)7(5-6)12(20)18-11-9(10(15)19)16-3-4-17-11/h1-5H,(H2,15,19)(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBYRWYBFPAGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=NC=CN=C2C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(7R,8aS)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1431224.png)
![3-[Methyl(phenyl)amino]butanoic acid](/img/structure/B1431225.png)
![4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431226.png)





